5-Bromo-1-methyl-4-nitro-1H-imidazole
Overview
Description
5-Bromo-1-methyl-4-nitro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a bromine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position.
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole derivatives interact with a variety of molecular targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes and functions .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that these compounds likely affect multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which suggests that it may have good bioavailability .
Result of Action
The broad range of biological activities exhibited by imidazole derivatives suggests that these compounds likely have diverse effects at the molecular and cellular levels .
Action Environment
It’s known that imidazole derivatives can be stored at room temperature , suggesting that they are relatively stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-4-nitro-1H-imidazole typically involves the nitration of 1-methylimidazole followed by bromination. The nitration can be achieved using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the imidazole ring. Subsequent bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) introduces the bromine atom at the 5-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas, catalysts (Pd/C), tin(II) chloride, acidic conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Substitution: 5-substituted derivatives (e.g., 5-amino-1-methyl-4-nitro-1H-imidazole).
Reduction: 5-Bromo-1-methyl-4-amino-1H-imidazole.
Oxidation: 5-Bromo-1-carboxy-4-nitro-1H-imidazole.
Scientific Research Applications
5-Bromo-1-methyl-4-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitro group, which is known to exhibit biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and antifungal agents.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Comparison with Similar Compounds
- 5-Chloro-1-methyl-4-nitroimidazole
- 5-Iodo-1-methyl-4-nitroimidazole
- 5-Fluoro-1-methyl-4-nitroimidazole
Comparison: 5-Bromo-1-methyl-4-nitro-1H-imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative may exhibit different physicochemical properties, such as solubility and stability, which can affect its applications in various fields .
Properties
IUPAC Name |
5-bromo-1-methyl-4-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZGBZGIQGQAFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239377 | |
Record name | MTR 1-80 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933-87-9 | |
Record name | MTR 1-80 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 933-87-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | MTR 1-80 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-methyl-4-nitro-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-METHYL-5-BROMO-4-NITROIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MQV6BY151 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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